2-Fluorophenylacetic acid is a monofluorinated aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis and pharmaceutical manufacturing . Featuring a melting point of approximately 60-66 °C and a boiling point of 259-263 °C, this off-white crystalline solid offers reliable thermal processability for diverse synthetic workflows [1]. The presence of the highly electronegative fluorine atom at the ortho position fundamentally alters the molecule's electronic distribution, yielding a pKa of approximately 3.84, which is notably more acidic than its unfluorinated parent compound[2]. This distinct physicochemical profile makes it an indispensable precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including glutaminase inhibitors and GnRH antagonists, where precise stereoelectronic properties are required [3].
Substituting 2-fluorophenylacetic acid with its unfluorinated counterpart (phenylacetic acid) or its positional isomers (such as 3-fluoro- or 4-fluorophenylacetic acid) routinely leads to failure in both process chemistry and downstream application performance [1]. From a processability standpoint, the ortho-fluorine significantly lowers the pKa, which alters the solubility and ionization state during pH-dependent extractions, rendering standard isolation protocols optimized for phenylacetic acid ineffective [2]. More critically, in medicinal chemistry, the ortho-fluorine provides specific conformational locking through steric hindrance and dipole-dipole interactions that are absent in the meta and para isomers [3]. Consequently, replacing the ortho-isomer in the synthesis of targeted therapeutics, such as thiazolino[3,2-c]pyrimidin-5,7-diones, results in a loss of the required bioactive geometry and a subsequent collapse in receptor binding affinity [4].
The proximity of the highly electronegative fluorine atom at the ortho position exerts a strong inductive (-I) effect on the carboxylic acid group, significantly lowering its pKa compared to its unfluorinated and para-fluorinated analogs [1]. This enhanced acidity alters the compound's ionization state at physiological and process pH ranges, directly impacting aqueous solubility, salt formation, and extraction workflows during downstream purification[2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ~ 3.84 |
| Comparator Or Baseline | Phenylacetic acid (pKa 4.31) and 4-Fluorophenylacetic acid (pKa 4.25) |
| Quantified Difference | ~0.41 to 0.47 pKa unit reduction |
| Conditions | Standard aqueous conditions at 25 °C |
The lower pKa shifts the isoelectric and solubility profiles, requiring adjusted pH control during biphasic extractions and offering distinct salt-formation kinetics compared to generic phenylacetic acids.
In the synthesis of complex pharmaceutical intermediates, such as glutaminase inhibitors, 2-fluorophenylacetic acid demonstrates high conversion rates with standard coupling reagents like HATU and DIPEA [1]. The increased acidity of the carboxyl group facilitates the rapid formation of the active ester intermediate, driving the amidation reaction to completion even when coupling with sterically hindered or deactivated amines compared to standard phenylacetic acid [2].
| Evidence Dimension | Amide bond formation efficiency |
| Target Compound Data | High conversion in HATU/DIPEA mediated couplings |
| Comparator Or Baseline | Unsubstituted phenylacetic acid |
| Quantified Difference | Faster active ester formation due to enhanced carboxylate leaving group ability |
| Conditions | DMF solvent, room temperature, HATU/DIPEA activation |
For procurement in API manufacturing, this compound ensures reproducible, high-yield amide couplings without requiring harsh conditions or prolonged reaction times.
Unlike 3-fluoro or 4-fluorophenylacetic acid, the ortho-fluorine in 2-fluorophenylacetic acid introduces significant steric bulk and stereoelectronic effects adjacent to the acetic acid side chain [1]. When incorporated into scaffolds like thiazolino[3,2-c]pyrimidin-5,7-diones (GnRH antagonists), the ortho-fluorine restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation that enhances target binding affinity [2].
| Evidence Dimension | Rotational barrier and conformational restriction |
| Target Compound Data | Restricted rotation due to ortho-F steric/dipole effects |
| Comparator Or Baseline | 4-Fluorophenylacetic acid (unrestricted rotation) |
| Quantified Difference | Distinct spatial orientation of the aromatic ring relative to the amide/ester bond |
| Conditions | Bioactive conformation in target binding pockets |
Buyers developing targeted therapeutics must select the ortho-isomer to achieve the specific spatial geometry required for receptor binding, as meta- or para-isomers will fail to replicate this conformational lock.
Leveraging its unique conformational locking properties, 2-fluorophenylacetic acid is the premier building block for synthesizing thiazolino[3,2-c]pyrimidin-5,7-diones, ensuring the resulting GnRH antagonists maintain the critical spatial geometry required for high receptor affinity[1].
Due to its high conversion rates in HATU-mediated amide couplings, this compound is highly suited as an N-capping group in the development of potent glutaminase inhibitors for oncology research, providing reproducible yields even with hindered amines [2].
The specific stereoelectronic profile of the ortho-fluorinated ring makes it a vital precursor in the synthesis of heterocyclic compounds designed to inhibit cellular beta-amyloid peptide release, a key pathway in Alzheimer's disease research [3].
In the formulation of advanced crop protection agents, the ortho-fluorine substitution enhances metabolic stability against oxidative degradation compared to unsubstituted phenylacetic acid, prolonging the efficacy of the active ingredient in the field [4].
Irritant